

2-Hydroxy-4-Methoxybenzaldehyde chemical properties and structure

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Compound of Interest

Compound Name: 2-Hydroxy-4-Methoxybenzaldehyde

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An In-depth Technical Guide to 2-Hydroxy-4-Methoxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **2-Hydroxy-4-Methoxybenzaldehyde**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

2-Hydroxy-4-methoxybenzaldehyde is an organic compound that is an isomer of vanillin.^[1] It is a member of the methoxybenzene and phenol classes of compounds.^{[2][3]} At room temperature, it typically appears as a creamy white to beige or light brown crystalline powder.^[4] This compound is found naturally in organisms such as *Periploca sepium*, *Tarenna attenuata*, and black walnut.^{[2][3]}

The key physicochemical properties of **2-Hydroxy-4-Methoxybenzaldehyde** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	2-hydroxy-4-methoxybenzaldehyde	[2][5]
Synonyms	4-Methoxysalicylaldehyde, o-Hydroxy-p-methoxybenzaldehyde	[2][4][5]
CAS Number	673-22-3	[2][5]
Molecular Formula	C ₈ H ₈ O ₃	[1][2][5]
Molecular Weight	152.15 g/mol	[1][2]
Appearance	Creamy white to beige or light brown crystalline powder	[4][6][7]
Melting Point	41-43 °C	[4]
Boiling Point	124 °C at 12 mmHg; 269-270 °C at 760 mmHg	[4][8][9]
Density	~1.231 g/cm ³ (estimate)	[2]
Solubility	Insoluble in water; Soluble in ethanol, methanol, and DMSO. [4][10]	
pKa (Strongest Acidic)	8.31 (predicted)	[3]
logP	1.31 - 1.87 (predicted)	[3]
Polar Surface Area	46.53 Å ²	[3]

Chemical Structure

2-Hydroxy-4-methoxybenzaldehyde consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 4, and an aldehyde (-CHO) group at position 1.[11] This substitution pattern is crucial for its chemical reactivity and biological activity. The presence of these groups makes it a versatile intermediate in organic synthesis.[7]

Figure 1: Chemical Structure of **2-Hydroxy-4-Methoxybenzaldehyde**

Experimental Protocols

A common method for the synthesis of **2-Hydroxy-4-methoxybenzaldehyde** involves the selective methylation of 2,4-Dihydroxybenzaldehyde.^[12] The protocol below is a representative example based on the methylation of a similar hydroxybenzaldehyde.

Protocol: Synthesis via Selective Methylation

- **Dissolution:** Dissolve the starting material, 2,4-Dihydroxybenzaldehyde, in a suitable solvent such as acetone in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
- **Base Addition:** Add a base, such as potassium carbonate, to the solution. The base deprotonates the more acidic phenolic hydroxyl group.
- **Methylation:** While stirring the mixture, add dimethyl sulfate dropwise.^[13] The temperature should be carefully controlled, typically maintained between 40–45°C.^[13]
- **Reaction Monitoring:** The reaction progress can be monitored using Thin Layer Chromatography (TLC) to check for the consumption of the starting material and the formation of the product.
- **Work-up:** Once the reaction is complete, cool the mixture. The product can be extracted using an organic solvent like ether.^[13] The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.^[13]
- **Purification:** The crude product can be further purified by distillation under reduced pressure or by recrystallization to yield pure **2-Hydroxy-4-methoxybenzaldehyde**.^[13]

Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.^[13]

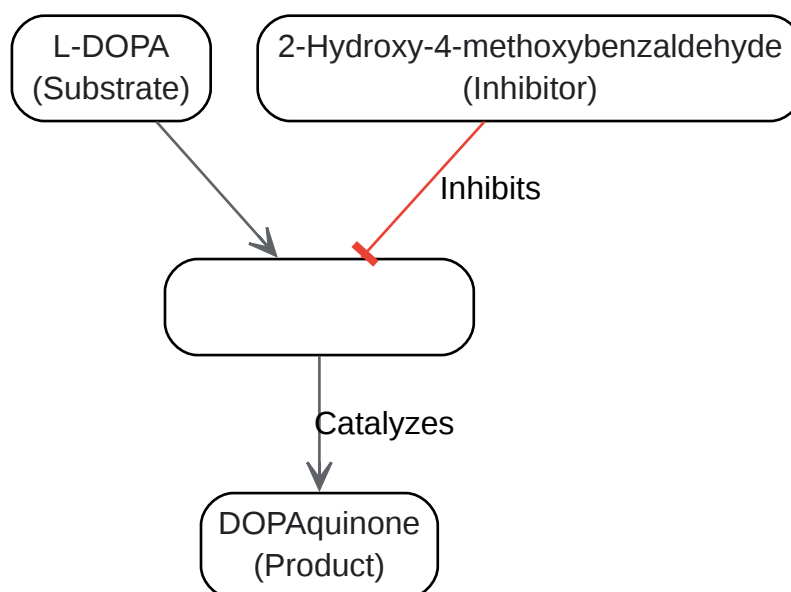
The identity and purity of **2-Hydroxy-4-methoxybenzaldehyde** can be confirmed using various spectroscopic and chromatographic techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):**

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
- Injection: Inject a small volume of the sample into the GC instrument.
- Separation: The compound travels through a capillary column, and its retention time is recorded.
- Detection: The eluted compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum, showing the mass-to-charge ratio of fragment ions, serves as a molecular fingerprint for identification.[\[5\]](#)[\[14\]](#)
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.
 - Analysis: The IR spectrum is recorded. Characteristic peaks corresponding to the functional groups (O-H stretch from the hydroxyl group, C=O stretch from the aldehyde, C-O stretch from the ether, and aromatic C-H stretches) confirm the structure.[\[5\]](#)[\[15\]](#)[\[16\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
 - Analysis: Record ¹H NMR and ¹³C NMR spectra.[\[17\]](#)[\[18\]](#)[\[19\]](#) The chemical shifts, integration, and splitting patterns of the peaks provide detailed information about the molecular structure, confirming the positions and connectivity of all atoms.

Biological Activity: Tyrosinase Inhibition

2-Hydroxy-4-methoxybenzaldehyde has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[\[10\]](#)[\[20\]](#) It inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a reported ID₅₀ of 4.3 µg/mL. [\[20\]](#) This inhibitory activity makes it a compound of interest for applications in cosmetics and medicine, particularly for conditions related to hyperpigmentation.



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Figure 2: Inhibition of Tyrosinase by **2-Hydroxy-4-methoxybenzaldehyde**

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